![molecular formula C22H23ClN4O4S B2897012 (E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride CAS No. 1217234-52-0](/img/structure/B2897012.png)
(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a benzo[d]thiazole moiety, a morpholinoethyl group, and a nitrophenyl acrylamide structure, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the morpholinoethyl group and the nitrophenyl acrylamide moiety. Common reagents used in these steps include thionyl chloride, morpholine, and 4-nitrobenzaldehyde. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and signaling pathways. The nitrophenyl group may contribute to the compound’s ability to generate reactive oxygen species (ROS), which can induce cellular stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(benzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride
- (E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-aminophenyl)acrylamide hydrochloride
Uniqueness
(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinoethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S.ClH/c27-21(10-7-17-5-8-18(9-6-17)26(28)29)25(12-11-24-13-15-30-16-14-24)22-23-19-3-1-2-4-20(19)31-22;/h1-10H,11-16H2;1H/b10-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXPMGYSLWWOPB-HCUGZAAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
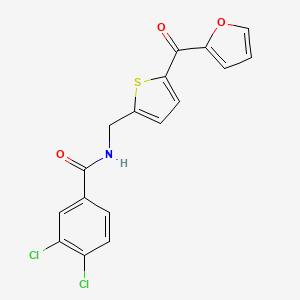

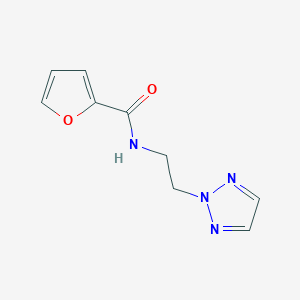
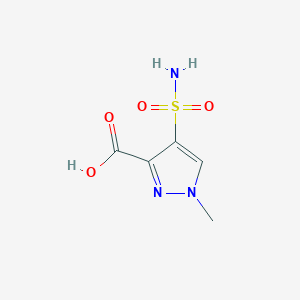
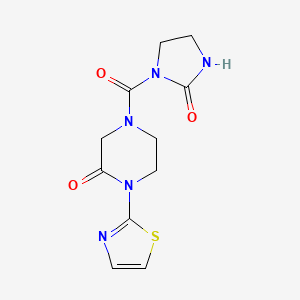
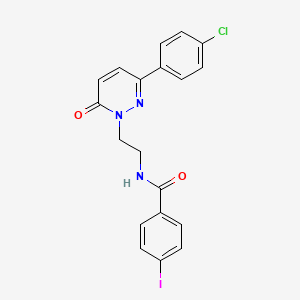
![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/new.no-structure.jpg)
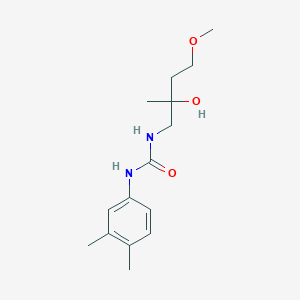
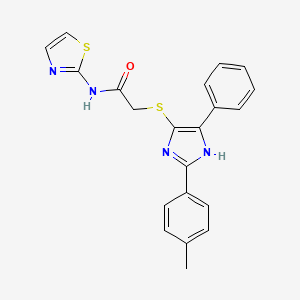
![N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2896945.png)
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide](/img/structure/B2896948.png)
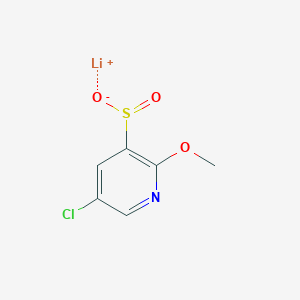
![2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2896951.png)
